

What is the chemical structure of Crotoцин?

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Compound of Interest

Compound Name: Crotoцин

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An In-depth Technical Guide to Crotoцин

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoцин is a sesquiterpenoid mycotoxin belonging to the trichothecene family, a large group of chemically related fungal metabolites.[1][2] Produced by various fungal species, including those from the genus *Cephalosporium*, **Crotoцин** is distinguished as a Type C trichothecene due to the presence of a characteristic epoxide ring at the C-7 and C-8 positions of its molecular structure.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Crotoцин**, with a focus on quantitative data and experimental methodologies relevant to researchers in mycology, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

The chemical identity of **Crotoцин** is defined by its unique tetracyclic sesquiterpene nucleus, which is characteristic of all trichothecenes. Its specific classification as a Type C trichothecene is due to an additional epoxide group bridging carbons 7 and 8.[3][4][5]

Structural Details

A summary of the key structural identifiers for **Crotoцин** is provided in Table 1.

Table 1: Chemical Identifiers for **Crotoцин**

Identifier	Value
Molecular Formula	C ₁₉ H ₂₄ O ₅
IUPAC Name	[(2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.0 ² , ⁸ .0 ³ , ⁵]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
CAS Number	21284-11-7
SMILES String	<chem>C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3(C1([C@@]4(--INVALID-LINK--C=C([C@H]5[C@@H]4O5)C)C)C)CO3</chem>

Data sourced from PubChem.[\[2\]](#)

Physicochemical Data

The known physicochemical properties of **Crotocin** are summarized in Table 2. This data is crucial for understanding its solubility, stability, and potential for analytical detection and quantification.

Table 2: Physicochemical Properties of **Crotocin**

Property	Value
Molecular Weight	332.4 g/mol
XLogP3-AA	1.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	3
Exact Mass	332.16237386 Da
Monoisotopic Mass	332.16237386 Da
Topological Polar Surface Area	60.6 Å ²
Heavy Atom Count	24
Complexity	683

Data sourced from PubChem.[2]

Biological Activity and Mechanism of Action

The biological activity of trichothecenes, including **Crotocin**, is largely attributed to the 12,13-epoxy ring, which is essential for their ability to inhibit protein synthesis.[1][5]

Inhibition of Protein Synthesis

Trichothecenes are potent inhibitors of eukaryotic protein synthesis.[6][7] Their primary mechanism of action involves binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and inhibiting the elongation step of protein synthesis.[6][8] While the general mechanism is understood for the trichothecene class, specific quantitative data on the inhibitory concentration of **Crotocin** on protein synthesis is not readily available in the reviewed literature.

A study on "crotins" (distinct from **Crotocin**) demonstrated inhibition of the binding of elongation factor 2 to ribosomes, leading to a block in translocation during protein synthesis.[9]

[10] This provides a potential model for the more specific investigation of **Crotocin**'s interaction with the ribosomal machinery.

Antifungal and Cytotoxic Potential

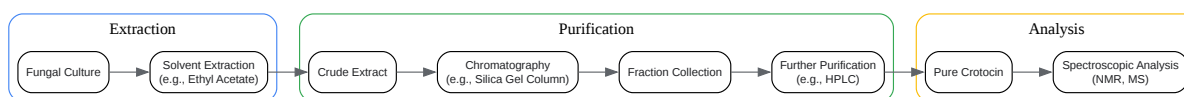
While specific minimum inhibitory concentration (MIC) and IC50 values for **Crotocin** are not extensively documented in the readily available literature, related trichothecenes exhibit significant antifungal and cytotoxic activities. For instance, trichothecin, a structurally similar mycotoxin, has shown potent antimalarial and cytotoxic effects.[11] The evaluation of **Crotocin**'s bioactivity against various fungal strains and cancer cell lines is a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and analysis of **Crotocin** are essential for its further study.

Isolation and Purification

Crotocin can be isolated from fungal cultures, such as *Acremonium crotocinigenum*.[11] A general workflow for the isolation and purification of trichothecenes from fungal cultures is outlined below.



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Figure 1: General workflow for the isolation and analysis of **Crotocin**.

Protocol for Fungal Culture and Extraction:

- Cultivation: Grow the **Crotocin**-producing fungal strain (e.g., *Acremonium crotocinigenum*) in a suitable liquid or solid medium under optimal conditions for mycotoxin production.

- Extraction: After a sufficient incubation period, extract the fungal biomass and/or culture filtrate with an appropriate organic solvent, such as ethyl acetate.[\[12\]](#)
- Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

Protocol for Chromatographic Purification:

- Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing **Crotocin**.
- High-Performance Liquid Chromatography (HPLC): Further purify the **Crotocin**-containing fractions using preparative HPLC with a suitable column and mobile phase.[\[12\]](#)[\[13\]](#)

Analytical Methods

Accurate detection and quantification of **Crotocin** are critical for research and safety assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

HPLC-MS/MS Method Parameters (General Guidance):

- Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[\[13\]](#)[\[14\]](#)
- Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed for the detection of trichothecenes. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[\[13\]](#)[\[14\]](#)

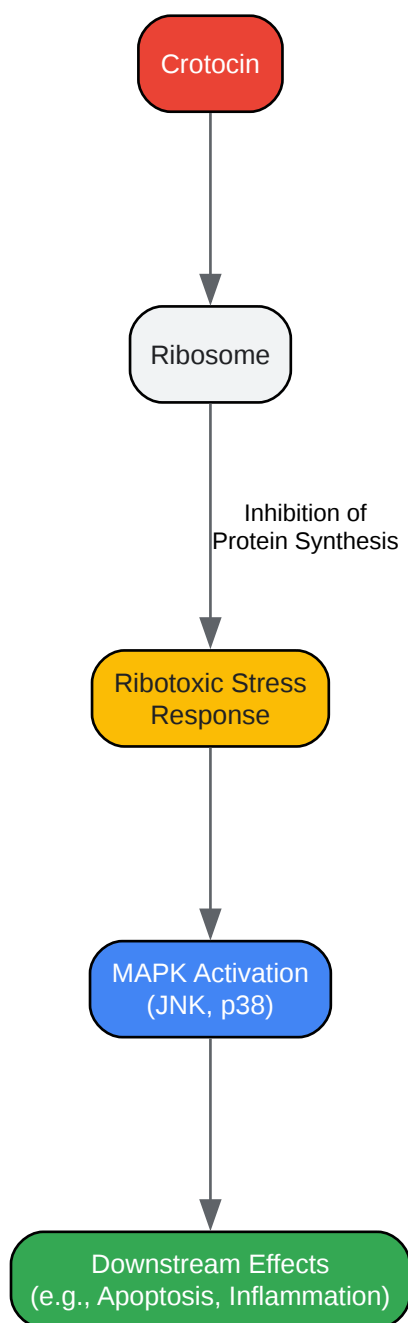
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis:

The definitive structural elucidation of isolated **Crotocin** is achieved through a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments,

along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
[\[15\]](#)[\[16\]](#)

Signaling Pathways

The immunotoxic effects of trichothecenes are known to involve the modulation of various signaling pathways, often leading to a "ribotoxic stress response."[\[8\]](#) This response can activate mitogen-activated protein kinases (MAPKs) such as JNK and p38.[\[8\]](#)[\[17\]](#) While specific studies on **Crotocin**'s impact on signaling pathways are limited, it is plausible that it shares mechanisms with other trichothecenes.



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Figure 2: Postulated signaling pathway for **Crotocin**-induced cellular stress.

Further research is needed to delineate the specific signaling cascades modulated by **Crotocin** and to identify potential therapeutic targets.

Conclusion

Crotocin, a Type C trichothecene mycotoxin, represents an area of significant interest for further scientific investigation. While its chemical structure is well-defined, there is a notable gap in the literature regarding its quantitative biological activities, detailed experimental protocols for its synthesis and isolation, and its specific interactions with cellular signaling pathways. This technical guide provides a foundational understanding of **Crotocin** and highlights the need for more in-depth research to fully characterize its toxicological profile and explore any potential therapeutic applications. The methodologies and data presented herein should serve as a valuable resource for researchers embarking on the study of this intriguing mycotoxin.

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